CyclohexylRamiprilHydrochloride
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Overview
Description
CyclohexylRamiprilHydrochloride is a chemical compound with the molecular formula C23H39ClN2O5 and a molecular weight of 459.02 g/mol . It is an impurity of Ramipril, an antihypertensive medication . This compound is of interest due to its structural and functional properties, which are relevant in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of CyclohexylRamiprilHydrochloride typically involves the reaction of Ramipril with cyclohexylamine under controlled conditions. The process may include steps such as esterification, amidation, and hydrochloride salt formation. Specific reaction conditions, such as temperature, pH, and solvent choice, are optimized to achieve high yield and purity .
Industrial Production Methods: Industrial production of this compound often employs large-scale chemical reactors and advanced purification techniques like High-Performance Liquid Chromatography (HPLC) to ensure the compound meets pharmaceutical-grade standards .
Chemical Reactions Analysis
Types of Reactions: CyclohexylRamiprilHydrochloride undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens, nucleophiles, varying pH and temperature.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexyl derivatives, while reduction may produce cyclohexylamines .
Scientific Research Applications
CyclohexylRamiprilHydrochloride has diverse applications in scientific research, including:
Mechanism of Action
CyclohexylRamiprilHydrochloride exerts its effects by interacting with the angiotensin-converting enzyme (ACE), similar to Ramipril. It inhibits the conversion of angiotensin I to angiotensin II, thereby reducing blood pressure and exerting antihypertensive effects . The compound’s molecular targets include ACE and related pathways involved in the renin-angiotensin-aldosterone system (RAAS) .
Comparison with Similar Compounds
Ramipril: An ACE inhibitor used to treat hypertension and heart failure.
Trandolapril: Another ACE inhibitor with a similar mechanism of action but different structural features.
Lisinopril: A non-prodrug ACE inhibitor with distinct pharmacokinetic properties.
Uniqueness: CyclohexylRamiprilHydrochloride is unique due to its cyclohexyl group, which may influence its pharmacokinetic and pharmacodynamic properties compared to other ACE inhibitors . This structural difference can affect its interaction with ACE and its overall efficacy and safety profile .
Properties
Molecular Formula |
C23H39ClN2O5 |
---|---|
Molecular Weight |
459.0 g/mol |
IUPAC Name |
1-[2-[(4-cyclohexyl-1-ethoxy-1-oxobutan-2-yl)amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C23H38N2O5.ClH/c1-3-30-23(29)18(13-12-16-8-5-4-6-9-16)24-15(2)21(26)25-19-11-7-10-17(19)14-20(25)22(27)28;/h15-20,24H,3-14H2,1-2H3,(H,27,28);1H |
InChI Key |
KYSZJGRJQYQTJD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CCC1CCCCC1)NC(C)C(=O)N2C3CCCC3CC2C(=O)O.Cl |
Origin of Product |
United States |
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